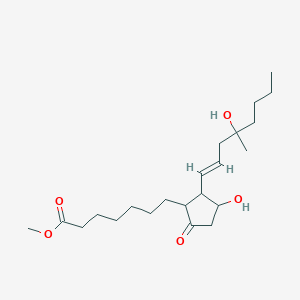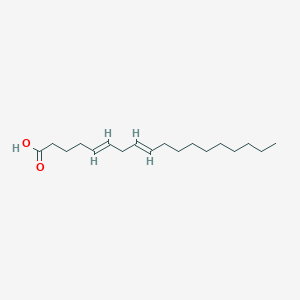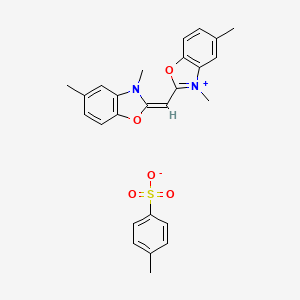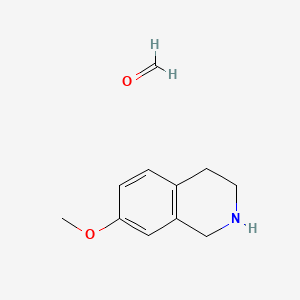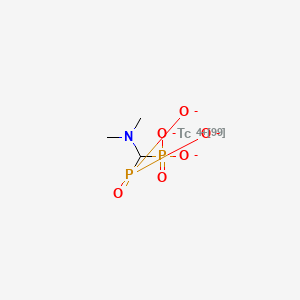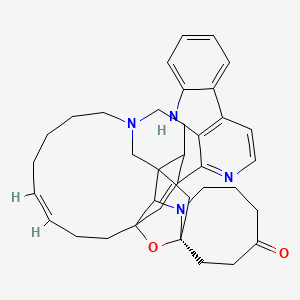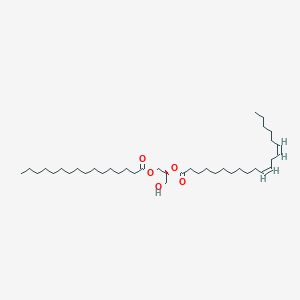
1-十六烷酰-2-(11Z,14Z-二十二烯酰)-sn-甘油
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DG(16:0/20:2(11Z, 14Z)/0:0)[iso2], also known as diacylglycerol or DAG(16:0/20:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/20:2(11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/20:2(11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/20:2(11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/20:2(11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/20:2(11Z, 14Z)) pathway. DG(16:0/20:2(11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:2(11Z, 14Z)/24:1(15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:2(11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:2(11Z, 14Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:2(11Z, 14Z)/16:1(9Z)) pathway.
1-palmitoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoyl and (11Z,14Z)-eicosadienoyl respectively. It has a role as a mouse metabolite. It derives from an (11Z,14Z)-icosadienoic acid and a hexadecanoic acid.
科学研究应用
合成和表征
- 该化合物与其他类似的脂肪酸和磷脂已被合成并表征用于各种科学研究。例如,Carballeira 等人 (1999) 进行了一项研究,合成了一种新型磷脂,包括 1-十六烷酰-2-[(5Z,9Z)-5,9-二十二二烯酰]-sn-甘油-3-磷酸胆碱,使用市售的 L-α-磷脂酰胆碱(蛋黄) (Carballeira、Emiliano 和 Guzmán,1999).
临界胶束浓度
- Kramp 等人 (1984) 探讨了血小板活化因子类似物的物理化学特性,包括临界胶束浓度,例如 1-O-十六烷酰-2-乙酰-sn-甘油-3-磷酸胆碱 (Kramp、Piéroni、Pinckard 和 Hanahan,1984).
单层相和结构
- Bringezu 等人 (1998) 进行的研究等研究调查了支链十六烷酰链磷脂乙醇胺的单层相的热力学性质和结构,这与理解此类化合物在生物系统中的行为有关 (Bringezu、Brezesinski 和 Möhwald,1998).
色谱分离技术
- 已开发出使用高效液相色谱分离 1-烷基-2-酰基-rac-甘油对映异构体的技术,包括 1-十六烷基-2-十六烷酰-rac-甘油等形式,如 Takagi 等人的研究中所述 (1990) (Takagi、Okamoto、Ando 和 Itabashi,1990).
生物活性
- 已经报道了从褐藻中分离出与 1-十六烷酰-2-(11Z,14Z-二十二烯酰)-sn-甘油结构相似的单半乳糖二酰基甘油,并对其进行了表征,这对于理解这些化合物的生物活性很重要 (Kim、Kim、Lee、Kim 和 Rho,2007).
晶体结构和多态性
- 对类似二酰基甘油(如 1,2-二棕榈酰-3-酰基-sn-甘油)的多态性和晶体结构的研究提供了对这些化合物在各个领域的物理性质和潜在应用的见解 (Kodali、Atkinson、Redgrave 和 Small,1984).
属性
产品名称 |
1-hexadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycerol |
|---|---|
分子式 |
C39H72O5 |
分子量 |
621 g/mol |
IUPAC 名称 |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,37,40H,3-10,12,14-16,19-36H2,1-2H3/b13-11-,18-17-/t37-/m0/s1 |
InChI 键 |
MVAYIPZWUCBXOE-PKQDJGPXSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCC=CCCCCC |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



](/img/structure/B1241586.png)
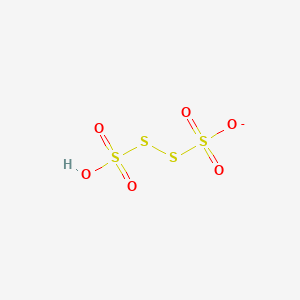
![(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-N-[(2S,3R,4S,5S)-5-[[(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]-3-methylbutanamide](/img/structure/B1241588.png)
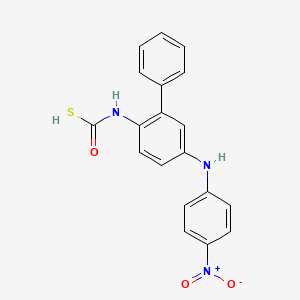
![7-[3-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl]oxy-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1241592.png)
![N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide](/img/structure/B1241593.png)
![1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxypropyl)thiourea](/img/structure/B1241596.png)
